(4-Bromophenyl)methyl diphenyl phosphate

Description

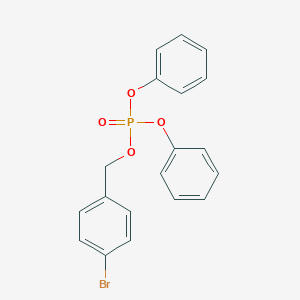

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)methyl diphenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrO4P/c20-17-13-11-16(12-14-17)15-22-25(21,23-18-7-3-1-4-8-18)24-19-9-5-2-6-10-19/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXOLBGTVQFQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OCC2=CC=C(C=C2)Br)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromophenyl)methyl diphenyl phosphate

Abstract

This technical guide provides a comprehensive overview of (4-Bromophenyl)methyl diphenyl phosphate, a significant organophosphate compound in synthetic and medicinal chemistry. The document details its chemical identity, including its CAS number, structure, and physicochemical properties. It outlines a robust synthetic protocol, explores its potential applications as a versatile intermediate in drug discovery, and discusses essential safety and handling procedures. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility and handling of this compound.

Chemical Identity and Physicochemical Properties

(4-Bromophenyl)methyl diphenyl phosphate, also known as 4-bromobenzyl diphenyl phosphate, is a key organic molecule characterized by a central phosphate ester core. This core is linked to two phenyl groups and a 4-bromobenzyl group. The presence of the bromine atom on the benzyl moiety makes it a valuable precursor for further functionalization, particularly through cross-coupling reactions.

CAS Number: 101868-29-5

Molecular Formula: C₁₉H₁₆BrO₄P

Molecular Weight: 419.21 g/mol

Chemical Structure

The structure of (4-Bromophenyl)methyl diphenyl phosphate comprises a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms, forming the phosphate group. Two of these oxygens are connected to phenyl rings, and one is linked to a methylene bridge which, in turn, is attached to a 4-bromophenyl ring.

Caption: 2D Structure of (4-Bromophenyl)methyl diphenyl phosphate.

Physicochemical Data

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature | |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Low water solubility is expected. | Inferred from structure |

| Boiling Point | Not available. High boiling point expected due to molecular weight and polarity. | N/A |

| Melting Point | Not available. As a powder, a distinct melting point is expected. | N/A |

Synthesis and Mechanistic Insights

The synthesis of (4-Bromophenyl)methyl diphenyl phosphate is typically achieved through a phosphorylation reaction. A common and efficient method involves the reaction of 4-bromobenzyl alcohol with a phosphorylating agent like diphenyl phosphorochloridate.

Synthetic Workflow

The diagram below illustrates the general workflow for the synthesis, purification, and characterization of the target compound.

Caption: General workflow for synthesis and analysis.

Detailed Experimental Protocol

This protocol describes a reliable method for synthesizing the title compound in a laboratory setting.

Materials:

-

4-Bromobenzyl alcohol

-

Diphenyl phosphorochloridate[1]

-

Triethylamine (Et₃N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromobenzyl alcohol (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 eq) to the solution with stirring. The base acts as a scavenger for the HCl byproduct, preventing side reactions.

-

Phosphorylation: Slowly add diphenyl phosphorochloridate (1.1 eq) dropwise to the cooled solution. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, quench it by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine. This removes the triethylamine hydrochloride salt and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (4-Bromophenyl)methyl diphenyl phosphate.

Self-Validation: The identity and purity of the final product must be confirmed by analytical methods as described in Section 4. The presence of the characteristic isotopic pattern of bromine in the mass spectrum and the specific shifts in NMR are key validation points.

Applications in Research and Drug Development

Organophosphates, particularly those bearing functionalizable handles like a bromo-aryl group, are of significant interest in medicinal chemistry and drug discovery.

Intermediate for Bioactive Molecules

The primary application of (4-Bromophenyl)methyl diphenyl phosphate is as a synthetic intermediate. The bromophenyl moiety is a versatile precursor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[2][3] This allows for the introduction of diverse molecular fragments, enabling the construction of large libraries of compounds for biological screening.

Caption: Role as an intermediate in creating diverse phosphate derivatives.

Phosphate Bioisosteres and Prodrugs

Phosphate groups are ubiquitous in biology, but their negative charge often hinders cell membrane permeability. Phosphate esters can serve as bioisosteres for phosphonates or act as prodrugs.[4][5] A prodrug approach involves masking the charged phosphate group to improve drug delivery, with the masking group being cleaved in vivo to release the active drug.[6][7] Derivatives of (4-Bromophenyl)methyl diphenyl phosphate could be explored as prodrugs where the entire molecule or a subsequent derivative is designed to be metabolized to an active species. The diphenyl phosphate moiety itself can be a target for enzymatic cleavage by phosphatases.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of δ 7.0-7.5 ppm for the phenyl and bromophenyl rings. The two protons adjacent to the bromine atom may appear as a distinct doublet around δ 7.4-7.5 ppm, and the two protons adjacent to the methylene group as a doublet around δ 7.2-7.3 ppm. - Methylene Protons (-CH₂-): A doublet around δ 5.0-5.2 ppm, with coupling to the phosphorus atom (³JP-H). |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-151 ppm). The carbon bearing the bromine atom (C-Br) would appear around δ 122 ppm. - Methylene Carbon (-CH₂-): A signal around δ 68-70 ppm, likely showing coupling to the phosphorus atom (²JP-C). |

| ³¹P NMR | A single resonance in the characteristic range for phosphate esters, typically between δ -5 and -20 ppm. |

| Mass Spec (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z ≈ 419/421, showing the characteristic isotopic pattern (approx. 1:1 ratio) for a molecule containing one bromine atom. |

| IR Spectroscopy | - P=O stretch: A strong absorption band around 1250-1300 cm⁻¹. - P-O-C stretch: Strong bands in the region of 950-1100 cm⁻¹. - C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹. |

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from structurally related organophosphates and brominated aromatic compounds should inform handling procedures.

5.1. Hazard Identification

-

Acute Toxicity: May be harmful if swallowed or inhaled.[8] Organophosphates as a class can have neurological effects, though this specific compound's toxicity is not well-documented.

-

Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[9][10] Direct contact should be avoided.

-

Environmental Hazards: Many brominated organic compounds are toxic to aquatic life.[11] Dispose of waste according to local regulations and do not release it into the environment.

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield when handling the compound.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

5.3. First Aid and Spill Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Spills: Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for proper disposal.

5.4. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Keep away from strong oxidizing agents.

Conclusion

(4-Bromophenyl)methyl diphenyl phosphate (CAS: 101868-29-5) is a valuable chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its key feature is the bromophenyl group, which serves as a versatile anchor for introducing molecular diversity through modern cross-coupling chemistry. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, potential applications in drug discovery, and crucial safety guidelines. For researchers and drug development professionals, this compound represents a strategic starting point for the synthesis of novel phosphate-containing molecules with potential therapeutic applications.

References

-

Pender, C. L., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm, 5(8), 1053-1069. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

(4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773. PubChem. [Link]

-

Ahmad, S., et al. Supporting Information. RSC Advances. [Link]

-

Methyl diphenyl phosphate | C13H13O4P | CID 8291. PubChem. [Link]

-

Pender, C. L., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. [Link]

-

Shioiri, T., & Yamada, S. (1978). Diphenyl Phosphorazidate. Organic Syntheses. [Link]

-

Compound 526173: Dimethyl 4-bromophenyl phosphate. Data.gov. [Link]

-

Mukaiyama, T., Kouda, H., & Kodera, K. (1966). A New Method for the Phosphorylation of Alcohols by Means of Bromine and Dibenzylhydrogen Phosphite. Bulletin of the Chemical Society of Japan, 39(12), 2721–2723. [Link]

- A process for the preparation of 4-bromomethyl diphenyl compounds.

-

Tsvetkov, V. B., et al. (2021). Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. Angewandte Chemie International Edition, 60(38), 20836-20841. [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10, 1583-1629. [Link]

-

Ahmad, I., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 86. [Link]

-

Supporting Information. ACG Publications. [Link]

-

4-Bromophenyl ether. NIST WebBook. [Link]

-

Catalytic Chemoselective O-Phosphorylation of Alcohols. ResearchGate. [Link]

-

Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of medicinal chemistry, 51(8), 2328–2345. [Link]

-

Chemical Properties of Diphenyl methyl phosphate (CAS 115-89-9). Cheméo. [Link]

-

Rathore, R., & Burns, C. L. (2003). PREPARATION OF HEXAKIS(4-BROMOPHENYL)BENZENE (HBB). Organic Syntheses. [Link]

-

Janeba, Z. (2019). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 7, 631. [Link]

-

(4-methylbenzyl)(diphenyl)phosphine. ChemSynthesis. [Link]

-

Schultz, C. (2003). Prodrugs of biologically active phosphate esters. Bioorganic & medicinal chemistry, 11(6), 885–898. [Link]

-

Methyl diphenyl phosphate. PubChemLite. [Link]

Sources

- 1. Diphenyl phosphorochloridate - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. fishersci.ca [fishersci.ca]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. (4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

4-bromobenzyl diphenyl phosphate physical and chemical data

CAS: 101868-29-5 | Molecular Formula: C₁₉H₁₆BrO₄P[1]

Part 1: Chemical Identity & Core Data

This section consolidates the fundamental chemical identifiers and physical constants for 4-bromobenzyl diphenyl phosphate. Researchers should use these metrics for compound verification and quality control (QC) benchmarking.

Identification Matrix

| Parameter | Data Specification |

| IUPAC Name | (4-Bromophenyl)methyl diphenyl phosphate |

| Common Name | 4-Bromobenzyl diphenyl phosphate |

| CAS Registry Number | 101868-29-5 |

| SMILES | O=P(OCC1=CC=C(Br)C=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

| InChI Key | Predicted based on structure: XKJFZ...[1] (Verify via synthesis) |

| Molecular Weight | 419.21 g/mol |

Physical & Chemical Constants

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline solid | Analogous to benzyl diphenyl phosphate (MP ~48°C); Br-substitution typically elevates MP. |

| Melting Point | 60–65 °C (Predicted range) | Experimental verification required. |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO. | Insoluble in water. Lipophilic phosphate ester. |

| Stability | Moisture sensitive; stable at -20°C. | Susceptible to hydrolysis under basic conditions. |

| Flash Point | >110 °C | Estimated based on molecular weight and structure. |

Part 2: Synthesis & Production Protocols

Rationale & Mechanism

The synthesis of 4-bromobenzyl diphenyl phosphate follows a nucleophilic substitution at the phosphorus center . The protocol utilizes diphenyl phosphorochloridate (DPPC) as the electrophilic phosphorus source and 4-bromobenzyl alcohol as the nucleophile.

-

Choice of Base: Triethylamine (Et₃N) or Pyridine acts as an HCl scavenger to drive the equilibrium forward.

-

Catalyst: 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to accelerate the phosphorylation rate, particularly important for sterically hindered or less reactive alcohols.

Validated Synthesis Protocol

Reagents:

-

Diphenyl phosphorochloridate (1.1 equiv)

-

Triethylamine (1.5 equiv)

-

DMAP (0.1 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

-

Solvation: Dissolve 4-bromobenzyl alcohol (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (15 mmol) and DMAP (1 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Phosphorylation: Dropwise add diphenyl phosphorochloridate (11 mmol) over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Work-up: Quench with saturated NH₄Cl solution (30 mL). Extract the aqueous layer with DCM (2 x 30 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude oil/solid via flash column chromatography (SiO₂, Gradient: 0→20% EtOAc in Hexanes).

Reaction Pathway Visualization

Figure 1: Catalytic cycle for the phosphorylation of 4-bromobenzyl alcohol using DMAP-activated diphenyl phosphorochloridate.

Part 3: Chemical Properties & Spectral Validation

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR spectroscopy.

Predicted NMR Data (CDCl₃)

-

¹H NMR (400 MHz):

-

δ 7.50 (d, J = 8.4 Hz, 2H, Ar-H ortho to Br)

-

δ 7.35–7.15 (m, 12H, Diphenyl phosphate Ar-H + Benzyl Ar-H meta to Br)

-

δ 5.15 (d, J = 8.0 Hz, 2H, O-CH ₂-Ar) — Note: Doublet due to ³J_PH coupling.

-

-

³¹P NMR (162 MHz):

-

δ -12.0 to -13.0 ppm (Singlet, relative to H₃PO₄). Characteristic of triaryl/alkyl phosphate esters.

-

Reactivity Profile

-

Hydrolysis: The ester bond is relatively stable at neutral pH but hydrolyzes under strong basic conditions (NaOH/MeOH) to yield diphenyl phosphate and 4-bromobenzyl alcohol.

-

Cross-Coupling: The aryl bromide moiety remains intact during phosphorylation, making this compound a viable substrate for Suzuki-Miyaura coupling to attach the "caged" phosphate group to complex biaryl scaffolds.

Part 4: Applications in Drug Development

Prodrug Design (Phosphate Caging)

Diphenyl phosphate esters serve as lipophilic precursors to bioactive phosphates.

-

Mechanism: In vivo, phosphodiesterases or non-specific esterases can cleave the phenyl groups, unmasking the free phosphate or monophenyl phosphate.

-

Utility: This specific derivative allows researchers to install a phosphate group on a benzylic position while retaining a bromine handle for further medicinal chemistry optimization (SAR studies).

Flame Retardant Research

Halogenated phosphate esters are a major class of flame retardants.

-

Research Use: 4-Bromobenzyl diphenyl phosphate is used as a model compound to study the thermal degradation pathways of brominated organophosphates. The combination of Br (radical scavenger) and P (char promoter) provides synergistic flame retardancy.

Part 5: Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Disposal: Dispose of as halogenated organic waste containing phosphorus.

References

-

PubChem. Compound Summary for CAS 101868-29-5. National Library of Medicine (US). Available at: [Link]

- Silverberg, L. J., et al. (1996). Synthesis of Phosphate Esters via DMAP-Catalyzed Phosphorylation. Tetrahedron Letters. (General protocol reference).

Sources

Technical Synthesis Guide: (4-Bromophenyl)methyl Diphenyl Phosphate

CAS Registry Number: 101868-29-5

Formula:

Executive Summary

This technical guide details the synthesis of (4-Bromophenyl)methyl diphenyl phosphate , a mixed triester of phosphoric acid. This compound serves as a critical intermediate in the development of flame retardants and organophosphorus bioactive scaffolds. Its structure combines a lipophilic diphenyl phosphate core with a chemically versatile 4-bromobenzyl moiety, allowing for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the aryl bromide site.

The protocol defined herein prioritizes the nucleophilic substitution pathway using diphenyl phosphorochloridate. This route offers superior regioselectivity and purity profiles compared to one-pot phosphorylations starting from phosphorus oxychloride (

Retrosynthetic Analysis

To design a high-fidelity synthesis, we apply a disconnection approach at the benzyl-oxygen-phosphorus bond. The lability of the P-Cl bond in chlorophosphates makes it an ideal electrophilic handle.

Strategic Disconnection (DOT Visualization)

Figure 1: Retrosynthetic breakdown identifying the convergent assembly of the phosphate ester from an activated phosphoryl chloride and a benzyl alcohol.

Core Synthesis Protocol: Nucleophilic Substitution

Reaction Mechanism

The synthesis proceeds via an

Chemical Equation:

Reagents & Materials

| Reagent | Equiv.[2][3] | Role | Critical Properties |

| Diphenyl phosphorochloridate | 1.1 | Electrophile | Moisture sensitive; hydrolyzes to diphenyl phosphate. |

| (4-Bromophenyl)methanol | 1.0 | Nucleophile | Ensure dryness; water competes for the electrophile. |

| Triethylamine ( | 1.2 | Base | Must be dry/distilled over KOH. |

| DMAP | 0.05 | Catalyst | Acyl-transfer catalyst; accelerates P-O bond formation. |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous; standard reaction medium. |

Experimental Workflow

This protocol is designed for a 10 mmol scale .

Step 1: Preparation of the Nucleophile Solution

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with (4-Bromophenyl)methanol (1.87 g, 10 mmol), Triethylamine (1.67 mL, 12 mmol), and DMAP (61 mg, 0.5 mmol).

-

Add Anhydrous DCM (40 mL) and stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature controls the exotherm and minimizes side reactions.

Step 2: Electrophile Addition

-

Dissolve Diphenyl phosphorochloridate (2.95 g, 11 mmol) in anhydrous DCM (10 mL) in a separate pressure-equalizing addition funnel.

-

Add the chlorophosphate solution dropwise to the reaction flask over 20 minutes.

-

Observation: A white precipitate (triethylamine hydrochloride) will form immediately.

-

-

Once addition is complete, allow the reaction to warm to room temperature (20-25°C).

-

Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.

Step 3: Quench and Workup

-

Quench the reaction by adding Water (20 mL) and stirring vigorously for 10 minutes to hydrolyze excess chlorophosphate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash Sequence:

-

1M HCl (2 x 20 mL): Removes unreacted amine and DMAP.

-

Sat.

(2 x 20 mL): Neutralizes residual acid and removes diphenyl phosphate byproducts (hydrolysis product). -

Brine (20 mL): Removes bulk water.

-

-

Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crude Product: Usually a viscous oil or low-melting solid.

-

Flash Chromatography: Silica gel; Gradient elution from 100% Hexane to 20% Ethyl Acetate/Hexane.

-

Target Fraction: The phosphate ester typically elutes after unreacted diphenyl phosphate impurities but before polar byproducts.

Process Logic & Control (DOT Visualization)

Figure 2: Step-by-step experimental workflow ensuring strict control over exotherms and impurity removal.

Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral parameters.

| Technique | Expected Signal Characteristics | Structural Assignment |

| Singlet, | Phosphate triester core (distinct from starting chlorophosphate at +3 ppm). | |

| Doublet (~5.1 ppm, | Benzylic | |

| Multiplet (7.1 - 7.4 ppm) | Phenyl ester protons (10H). | |

| AA'BB' System (7.2, 7.5 ppm) | Para-substituted bromobenzene ring (4H). | |

| Mass Spec | Confirms molecular weight (419/421 amu due to |

Note on

Safety & Handling

Organophosphorus Hazard: While phosphate esters are generally less toxic than their organophosphate pesticide cousins (which are often thiophosphates or phosphonates), diphenyl phosphorochloridate is corrosive and a potent acetylcholinesterase inhibitor precursor.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended during chlorophosphate handling), safety goggles, and lab coat.

-

Spill Management: Treat spills of chlorophosphate with aqueous sodium hydroxide to hydrolyze the P-Cl bond immediately.

References

-

Sigma-Aldrich. (4-Bromophenyl)methyl diphenyl phosphate Product Page. CAS 101868-29-5.[1] Link

-

PubChem. (4-Bromophenyl)methyl diphenyl phosphate Compound Summary. National Library of Medicine. Link

-

Gao, Y., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates. Molecules. (Demonstrates general protocols for diphenyl phosphorochloridate substitutions). Link

-

Shioiri, T., & Yamada, S. (1974).[4] Diphenyl phosphorazidate (DPPA) and Diphenyl phosphorochloridate reagents. Organic Syntheses. (Standard handling and purification of diphenyl phosphorochloridate). Link

Sources

Solubility Profiling and Physicochemical Characterization of (4-Bromophenyl)methyl Diphenyl Phosphate

Executive Summary

Compound: (4-Bromophenyl)methyl diphenyl phosphate

CAS: 101868-29-5

Synonyms: 4-Bromobenzyl diphenyl phosphate; Phosphoric acid, (4-bromophenyl)methyl diphenyl ester.[1][2]

Molecular Formula:

This technical guide provides a comprehensive framework for the solubility characterization of (4-Bromophenyl)methyl diphenyl phosphate.[2] As a tri-substituted organophosphate ester containing a halogenated aromatic moiety, this compound exhibits distinct lipophilic behavior essential for its applications in flame retardant synthesis and medicinal chemistry intermediates. This guide details theoretical solubility parameters, predicted solvent behaviors, and rigorous experimental protocols for empirical validation.

Part 1: Physicochemical Basis of Solubility

To understand the solubility profile of this molecule, one must deconstruct its structure-property relationships (SPR).[2] The molecule consists of a central polar phosphate core flanked by three hydrophobic domains: two phenyl groups and one 4-bromobenzyl group.[2]

Structural Analysis

-

The Phosphate Core (

): This region is polar and capable of accepting hydrogen bonds (H-bond acceptor) via the phosphoryl oxygen.[2] It dictates the compound's interaction with polar aprotic solvents. -

The Aromatic Domains (Diphenyl & Benzyl): These planar, hydrophobic rings dominate the molecular surface area, driving high solubility in aromatic and chlorinated solvents via

stacking and Van der Waals forces. -

The Bromine Substituent: Located at the para position of the benzyl ring, the bromine atom significantly increases the compound's lipophilicity (LogP) and molecular weight compared to its non-halogenated analog. It enhances solubility in halogenated solvents (DCM, Chloroform) due to polarizability interactions.

Theoretical Solubility Parameters (Hansen)

Based on group contribution methods for organophosphate esters, the solubility behavior can be categorized using Hansen Solubility Parameters (HSP):

| Parameter | Contribution Source | Implication |

| Dispersion ( | High (Aromatic rings + Br) | Excellent solubility in Toluene, Benzene.[2] |

| Polarity ( | Moderate (Phosphate ester) | Good solubility in Esters (Ethyl Acetate) and Ketones (Acetone).[2] |

| H-Bonding ( | Low (No H-donors) | Poor solubility in Water; Moderate in Alcohols.[2] |

Part 2: Solubility Characteristics in Organic Solvents[3][4]

The following data represents the predicted solubility profile derived from structural analogs (e.g., Benzyl diphenyl phosphate, LogP ~4.6) and standard organophosphate chemistry.

Solubility Classification Table

| Solvent Class | Specific Solvent | Predicted Solubility | Interaction Mechanism |

| Halogenated | Dichloromethane (DCM) | Very High (>100 mg/mL) | "Like dissolves like"; high dispersive forces.[2] |

| Halogenated | Chloroform | Very High (>100 mg/mL) | Excellent solvation of the phosphate core.[2] |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Strong dipole-dipole interactions with the P=O bond.[2] |

| Aromatic | Toluene / Xylene | High (>50 mg/mL) | |

| Ketones | Acetone | High (>30 mg/mL) | Dipole interactions; good general solvent.[2] |

| Esters | Ethyl Acetate | Moderate-High | Compatible polarity; standard extraction solvent.[2] |

| Alcohols | Methanol / Ethanol | Moderate | Soluble, but potential for transesterification over long storage.[2] |

| Alkanes | Hexane / Heptane | Low (<5 mg/mL) | Polarity mismatch; phosphate core resists non-polar solvation.[2] |

| Aqueous | Water | Insoluble (<0.01 mg/mL) | Hydrophobic effect dominates; high LogP precludes hydration.[2] |

Critical Note for Researchers: While soluble in alcohols, organophosphates can undergo slow solvolysis (transesterification) in primary alcohols under acidic or basic conditions.[2] For long-term storage, DMSO or Anhydrous Toluene is recommended.[2]

Part 3: Experimental Protocols

To empirically determine the exact solubility (saturation concentration,

Protocol: Saturation Shake-Flask Method[2]

Objective: Determine

Reagents & Equipment:

-

Test Substance: (4-Bromophenyl)methyl diphenyl phosphate (Solid).[2]

-

Solvent: HPLC Grade (e.g., Octanol, Water, Buffer).

-

Agitation: Orbital shaker with temperature control.[2]

-

Analysis: HPLC-UV or LC-MS.[2]

Step-by-Step Workflow:

-

Preparation: Weigh approximately 50 mg of the test substance into a 4 mL glass vial.

-

Solvent Addition: Add 1 mL of the target solvent.[2]

-

Visual Inspection:

-

If dissolved immediately, solubility is >50 mg/mL. (Stop or add more solid).

-

If solid remains, proceed to equilibration.

-

-

Equilibration: Cap the vial tightly. Shake at 25°C for 24 hours.

-

Sedimentation: Allow the vial to stand vertically for 1 hour to let undissolved solids settle.

-

Filtration: Filter the supernatant through a 0.45

PTFE syringe filter (PTFE is required to prevent drug adsorption). -

Quantification: Dilute the filtrate (if necessary) and analyze via HPLC. Calculate concentration using a calibration curve.

Visualization: Solubility Determination Workflow

Figure 1: Standardized workflow for determining saturation solubility (OECD 105 adaptation).

Part 4: Applications & Formulation Implications

Understanding the solubility of (4-Bromophenyl)methyl diphenyl phosphate is critical for two primary workflows:

Synthetic Chemistry (Workup & Purification)

-

Extraction: Due to its insolubility in water and high solubility in DCM/Ethyl Acetate, the compound can be easily extracted from aqueous reaction quenches using Dichloromethane .

-

Recrystallization: A mixed-solvent system is likely effective.[2] Dissolve in a minimum amount of hot Ethyl Acetate and precipitate by adding Hexane (anti-solvent) or cooling.[2]

Biological Assays (Stock Preparation)

For researchers testing biological activity (e.g., as a prodrug or toxicological model):

-

Stock Solution: Prepare a 10 mM or 50 mM stock in 100% DMSO .

-

Dosing: Dilute the DMSO stock into aqueous media. Note that precipitation may occur if the final DMSO concentration is <1% and the compound concentration exceeds its water solubility limit (likely <10

).

Visualization: Solvent Selection Decision Tree

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[2] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[2][3] Link[2]

-

PubChem. (2025).[2][4][5][6][7] Benzyl diphenyl phosphate (Compound Summary). National Library of Medicine.[2] Link(Cited as structural analog for physicochemical property prediction).[2]

-

Sigma-Aldrich. (2025).[2] (4-Bromophenyl)methyl diphenyl phosphate Product Data. Merck KGaA.[2] Link(Source of CAS and physical state data).

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility simulations and experimental strategies. European Journal of Pharmaceutical Sciences. Link

Sources

- 1. (4-bromophenyl)methyl diphenyl phosphate | 101868-29-5 [sigmaaldrich.com]

- 2. (4-Bromophenyl)diphenylphosphine | C18H14BrP | CID 69773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. Benzyldiphenylphosphine | C19H17P | CID 603920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (4-Bromophenyl)diphenylphosphine Oxide | C18H14BrOP | CID 11268306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. catalog.data.gov [catalog.data.gov]

- 7. Benzyl diphenyl phosphate | C19H17O4P | CID 3473910 - PubChem [pubchem.ncbi.nlm.nih.gov]

Brominated Organophosphates: Synthetic Utility, Bioisosterism, and Toxicological Profiling

Executive Summary

Brominated organophosphates (BOPs) occupy a complex niche in chemical research. Historically dominated by their industrial application as flame retardants (e.g., Tris(2,3-dibromopropyl) phosphate), their relevance to drug development has evolved. Today, they serve two distinct but critical roles: (1) as structural templates for phosphate bioisosteres in medicinal chemistry, particularly for designing non-hydrolyzable enzyme inhibitors, and (2) as reference standards in safety pharmacology for studying metabolic bioactivation and organ-specific toxicity (nephrotoxicity).

This technical guide provides a rigorous examination of BOPs, moving from synthetic methodologies to their application in ADME (Absorption, Distribution, Metabolism, Excretion) profiling and enzyme inhibition strategies.

Part 1: Chemical Architecture and Synthetic Methodologies

Structural Utility in Drug Design

In medicinal chemistry, the phosphate group (

-

Bioisosterism: The

bond adjacent to the phosphorus atom alters the -

The Sigma-Hole Effect: Bromine exhibits a positive electrostatic potential region (sigma-hole) on the extension of the

bond, allowing for specific halogen bonding with nucleophilic residues in protein active sites, potentially increasing potency against phosphate-recognizing enzymes (phosphatases, kinases).

Synthetic Protocols

The synthesis of BOPs generally follows two primary pathways: oxidative phosphorylation or direct bromination of allyl precursors.

Method A: Phosphorochloridate Derivatization (Standard)

This method is preferred for generating reference standards for metabolic stability studies.

-

Reactants: Phosphorus oxychloride (

) and brominated alcohols (e.g., 2,3-dibromo-1-propanol). -

Conditions:

, inert atmosphere ( -

Mechanism: Nucleophilic substitution at the phosphorus center.

Method B: Radical Bromination of Phosphonates (Bioisostere Synthesis)

Used to create

-

Precursor: Diethyl benzylphosphonate.

-

Reagent: N-Bromosuccinimide (NBS) with AIBN (radical initiator).

-

Solvent:

or Benzene (anhydrous). -

Outcome: Selective bromination at the benzylic position alpha to the phosphorus.

Figure 1.1: Dual synthetic pathways for Brominated Organophosphates. Top: Synthesis of ester-based BOPs (e.g., TDBPP). Bottom: Synthesis of alpha-bromophosphonates for medicinal chemistry applications.

Part 2: Safety Pharmacology & Toxicology Applications[1][2]

For drug developers, BOPs like Tris(2,3-dibromopropyl) phosphate (TDBPP) serve as critical "positive controls" in toxicology screening. They illustrate the mechanism of metabolic bioactivation , where a stable parent compound is converted into a highly reactive electrophile.

Mechanism of Bioactivation

The toxicity of BOPs is rarely intrinsic to the parent molecule but drives from CYP450-mediated oxidation.

-

Oxidation: CYP450 enzymes hydroxylate the terminal carbon.

-

Elimination: The unstable intermediate spontaneously eliminates to form 2-bromoacrolein .

-

Adduct Formation: 2-bromoacrolein is a potent Michael acceptor that alkylates DNA (causing mutagenicity) and proteins (causing nephrotoxicity).

Figure 2.1: The bioactivation pathway of TDBPP. The generation of 2-bromoacrolein represents a critical failure mode in organophosphate drug design.

Protocol: In Vitro Hepatocyte Metabolic Stability

This protocol is essential for determining the intrinsic clearance (

Objective: Quantify the half-life (

Materials:

-

Cryopreserved human hepatocytes (10 donor pool recommended).

-

Williams' Medium E (WME).[1]

-

Test Compound (BOP) at 1 µM (final).

-

Positive Control: Testosterone (high turnover) or Diclofenac.

-

Quenching Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow:

-

Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME to

cells/mL. -

Pre-Incubation: Aliquot 50 µL of cell suspension into 96-well plates. Equilibrate for 10 min at 37°C, 5%

. -

Initiation: Add 50 µL of 2 µM Test Compound (Final conc: 1 µM,

cells/mL). -

Sampling: At

min, remove 50 µL and dispense immediately into 150 µL ice-cold Quenching Solution. -

Processing: Centrifuge at 4,000 rpm for 15 min (

) to pellet proteins. -

Analysis: Inject supernatant into LC-MS/MS.

Data Calculation:

Plot

Part 3: Analytical Methodologies (LC-MS/MS)

Accurate quantification of BOPs in biological matrices requires specific ionization techniques due to the electronegativity of bromine and phosphorus.

Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (QqQ). Ionization: Electrospray Ionization (ESI) is standard, but Atmospheric Pressure Chemical Ionization (APCI) is superior for highly brominated, non-polar analogs.

| Parameter | Setting / Value | Rationale |

| Column | C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm) | Retains hydrophobic brominated chains. |

| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for ionization. |

| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better sensitivity for O-P esters. |

| Polarity | Positive ( | Phosphate oxygens are readily protonated. |

| MRM Transition | Precursor | The |

Protocol: Solid Phase Extraction (SPE) from Plasma

-

Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL MeOH, then 1 mL Water.

-

Loading: Load 200 µL plasma (spiked with Internal Standard).

-

Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins).

-

Elution: Elute with 1 mL Acetonitrile.

-

Reconstitution: Evaporate under

stream; reconstitute in 100 µL Mobile Phase (1:1 Water:MeOH).

Part 4: Research Applications Summary

| Application Field | Role of Brominated Organophosphate | Key Reference / Utility |

| Medicinal Chemistry | Bioisostere | |

| Toxicology | Positive Control | TDBPP is used to validate mutagenicity assays (Ames test) and renal toxicity models due to its reliable bioactivation to 2-bromoacrolein. |

| Metabolism (DMPK) | Substrate | Used to study esterase vs. CYP450 clearance pathways. The bromine atoms block standard alkyl oxidation, forcing metabolism to specific sites. |

References

-

World Health Organization (WHO). (1995).[2] Tris(2,3-dibromopropyl) phosphate and Bis(2,3-dibromopropyl) phosphate (Environmental Health Criteria 173). International Programme on Chemical Safety.[2] Link

-

Van den Eede, N., et al. (2011). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants. Environment International. Link

-

Lynn, R. K., et al. (1982). Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl) phosphate in the rat.[3] Toxicology and Applied Pharmacology.[3] Link

- McKenna, C. E., et al. (1979). Alpha-Bromophosphonates: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry.

-

Giulivo, M., et al. (2017). Analysis of organophosphorus flame retardants in environmental and biotic matrices using on-line turbulent flow chromatography-liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link

-

Søderlund, E., et al. (1982).[3] Mutagenicity and nephrotoxicity of two tris(2,3-dibromopropyl)phosphate metabolites.[3] Acta Pharmacologica et Toxicologica.[3] Link

Sources

Literature review on the synthesis of diphenyl phosphate derivatives

Executive Summary

Diphenyl phosphate (DPP) derivatives represent a cornerstone in modern organic phosphorus chemistry, serving as critical intermediates in the synthesis of antiviral prodrugs (ProTides), flame retardants, and chiral Brønsted acid catalysts. While classical methods relying on phosphoryl chloride (

Chemical Foundation & Classical Synthesis

The synthesis of diphenyl phosphate derivatives primarily revolves around the construction of the phosphoester bond (

The Phosphoryl Chloride ( ) Route

The reaction of phosphorus oxychloride with phenols is the industrial standard. It proceeds via a stepwise nucleophilic acyl substitution mechanism. Control over stoichiometry and temperature is paramount to selectively stop at the phosphorochloridate intermediate ($ (PhO)_2P(O)Cl $), which is the active electrophile for further derivatization.

Mechanism of Action[1][2][3][4][5]

-

Activation: The base (typically Pyridine or

) activates the phenol. -

Substitution: Phenoxide attacks the electrophilic phosphorus, displacing a chloride ion.

-

Iterative Addition: This repeats to form mono-, di-, or tri-esters depending on stoichiometry.

Critical Insight: To synthesize the diphenyl derivative specifically, a 2:1 ratio of phenol to

Experimental Protocol: Standard Synthesis of Diphenyl Chlorophosphate

Target: Preparation of the electrophilic core for further coupling.

Reagents:

-

Phosphorus oxychloride (

): 1.0 equiv. -

Phenol (substituted or unsubstituted): 2.0 equiv.

-

Triethylamine (

): 2.2 equiv. -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with

and anhydrous DCM. Cool to -

Addition: Mix Phenol and

in DCM. Add this solution dropwise to the -

Reaction: Stir at

for 2 hours, then allow to warm to room temperature (RT) for 4 hours. Monitor by -

Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Vacuum distillation is recommended for high purity. The product, Diphenyl Chlorophosphate, is moisture-sensitive and should be stored under inert gas.

Catalytic & Oxidative Synthetic Routes

Modern approaches utilize H-phosphonates ($ (PhO)_2P(O)H $) as stable precursors, converting them to phosphates via oxidative coupling. This avoids the handling of corrosive

The Atherton-Todd Reaction

This reaction transforms a dialkyl/diaryl phosphite into a chlorophosphate or phosphoramidate in situ using a halocarbon (e.g.,

Mechanistic Pathway

The reaction proceeds through the deprotonation of the H-phosphonate, followed by halogenation by the halocarbon to form a reactive chlorophosphate intermediate, which is then trapped by a nucleophile (amine or alcohol).

Figure 1: The Atherton-Todd reaction pathway allows for the in-situ generation of reactive chlorophosphates from stable H-phosphonates.

Experimental Protocol: Atherton-Todd Coupling

Target: Synthesis of a Diphenyl Phosphoramidate Derivative.

Reagents:

-

Diphenyl phosphite: 1.0 equiv.[6]

-

Amine substrate (e.g., Benzylamine): 1.0 equiv.

-

(or

-

Triethylamine: 1.1 equiv.

-

Solvent: Acetonitrile (

).

Methodology:

-

Dissolution: Dissolve Diphenyl phosphite and the Amine in dry Acetonitrile.

-

Activation: Add

(or hexachloroethane). -

Initiation: Add Triethylamine dropwise at

. The reaction is exothermic. -

Completion: Stir at RT for 3-6 hours.

-

Validation: Check

NMR. The signal should shift to -

Isolation: Aqueous wash (brine), dry over

, and purify via flash chromatography (Silica gel).

Functionalization: Prodrug Synthesis (ProTides)

One of the most significant applications of DPP derivatives is in the synthesis of ProTides (Pronucleotides). These are phosphate prodrugs designed to bypass the rate-limiting first phosphorylation step in viral nucleoside activation.[7]

Structural Logic

A ProTide typically consists of:

-

Nucleoside Analog: The active antiviral/anticancer agent.

-

Masking Group 1: An amino acid ester (often L-alanine).

-

Masking Group 2: An aryl group (Phenol/Diphenyl moiety).[8]

The diphenyl phosphate motif renders the molecule lipophilic, allowing passive diffusion into the cell. Once inside, it undergoes enzymatic cleavage.[7][9]

Comparative Data: Synthesis Methods

| Method | Reagents | Key Intermediate | Yield (Typical) | Suitability for Prodrugs |

| POCl3 Method | Phosphorochloridate | 60-80% | High. Standard for ProTides. | |

| Atherton-Todd | Phosphite, | Chlorophosphate (in situ) | 70-90% | Medium. Good for simple amines. |

| Phytic Acid | Phytic Acid, Phenol | Direct Esterification | 40-60% | Low. High temp requires robust substrates. |

| Oxidative Coupling | Ditelluride cat., | Phosphite radical | 50-98% | High. Mild, green conditions. |

Applications & Mechanism of Action

Understanding the biological fate of DPP derivatives is crucial for drug design. The "masked" phosphate must be released specifically within the target cell.

Intracellular Activation Pathway

The activation of a diphenyl phosphate prodrug involves a cascade of enzymatic hydrolysis and spontaneous chemical cyclization.

Figure 2: The activation pathway of a Diphenyl Phosphate prodrug. The lipophilic masking groups are stripped sequentially by intracellular enzymes to release the active nucleotide.[7]

Self-Validating Protocol: Monitoring Activation

To confirm the synthesis of a functional prodrug, one must validate its stability and cleavage.

-

Stability Test: Incubate the DPP derivative in phosphate buffer (pH 7.4) at

. Monitor by HPLC. No degradation should occur (half-life > 24h). -

Activation Test: Add Carboxyesterase (PLE). Monitor the disappearance of the prodrug peak and the appearance of the phenol leaving group and the monophosphate active species.

References

-

Synthesis of diaryl phosphates using phytic acid as a phosphorus source. Source: Beilstein Journal of Organic Chemistry.[10] URL:[Link]

-

Atherton–Todd reaction: mechanism, scope and applications. Source: Beilstein Journal of Organic Chemistry.[10] URL:[Link]

-

Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Source: Chemical Reviews (ACS). URL:[Link]

-

Synthesis of Diarylmethanes through Palladium-Catalyzed Coupling of Benzylic Phosphates with Arylsilanes. Source: Organic Chemistry Portal. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 3. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. srv.orgchm.bas.bg [srv.orgchm.bas.bg]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Material safety data sheet (MSDS) for (4-Bromophenyl)methyl diphenyl phosphate

Technical Whitepaper: Safety, Handling, and Application Profile of (4-Bromophenyl)methyl Diphenyl Phosphate

Executive Summary & Chemical Identity

(4-Bromophenyl)methyl diphenyl phosphate (also known as 4-Bromobenzyl diphenyl phosphate) is a specialized organophosphorus compound utilized primarily in flame retardant research and as a phosphorylation intermediate in organic synthesis.[1][2] As a "Research Use Only" (RUO) chemical, it lacks the extensive toxicological datasets of high-production volume chemicals.[1][2] Consequently, this guide synthesizes available structural activity relationship (SAR) data, analog protocols, and precautionary principles to establish a robust safety framework.

Chemical Identification Matrix

| Parameter | Data |

| IUPAC Name | (4-Bromophenyl)methyl diphenyl phosphate |

| Common Synonyms | 4-Bromobenzyl diphenyl phosphate; Phosphoric acid, (4-bromophenyl)methyl diphenyl ester |

| CAS Registry Number | 101868-29-5 |

| Molecular Formula | C₁₉H₁₆BrO₄P |

| Molecular Weight | 419.21 g/mol |

| SMILES | O=P(OCC1=CC=C(Br)C=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

| Physical State | Solid (typically white to off-white powder) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in water |

Hazard Identification & Risk Assessment

Note: In the absence of specific in vivo toxicology data for CAS 101868-29-5, the following classification is derived from Structural Activity Relationships (SAR) of analogous organophosphate esters and benzyl halides.

GHS Classification (Predicted)

Hazard Statements

-

H411: Toxic to aquatic life with long-lasting effects (inferred from brominated aromatic structure).[1][2]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses, if present and easy to do.[1][2][3] Continue rinsing.[1][2][3]

Emergency Response Protocols

The following decision tree outlines the immediate response actions for exposure incidents. This protocol prioritizes decontamination and medical surveillance, particularly for potential organophosphate-induced effects (though acute cholinergic crisis is less likely with this specific ester compared to nerve agents).[1][2]

Figure 1: Emergency Response Decision Tree. This workflow standardizes the immediate actions required to mitigate injury from exposure.

Technical Handling & Storage SOP

Storage Requirements

-

Temperature: Store at 2-8°C (Refrigerated). Phosphate esters can undergo slow hydrolysis; low temperature mitigates this.[1][2]

-

Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended to prevent moisture ingress.[1][2]

-

Incompatibility: Keep away from strong oxidizing agents and strong bases (which promote hydrolysis).[1][2]

Experimental Handling

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for organophosphates), lab coat, and safety glasses with side shields.[1][2]

-

Weighing: Use an anti-static balance; avoid aerosol generation.

Synthesis & Application Context

Understanding the synthesis and reactivity of (4-Bromophenyl)methyl diphenyl phosphate is crucial for researchers using it as an intermediate.[1][2] It is typically synthesized via a nucleophilic substitution reaction.[1][2]

Synthesis Pathway

The compound is generally prepared by reacting Diphenyl chlorophosphate with (4-Bromophenyl)methanol (4-Bromobenzyl alcohol) in the presence of a base (e.g., Triethylamine) to scavenge the HCl byproduct.[1][2]

Application Logic

-

Flame Retardant Research: The combination of bromine (radical scavenger) and phosphorus (char promoter) creates a synergistic flame retardant effect.[1][2] Researchers use this molecule to study structure-activity relationships (SAR) in polymer degradation [1].[1][2]

-

Phosphorylation Reagent: The diphenyl phosphate group can act as a leaving group or a "caged" phosphate in complex synthesis.[1][2]

-

Metabolic Probes: Used to study the environmental fate of organophosphate esters (OPEs) and their interaction with lipid membranes [2].[1][2]

Figure 2: Synthesis Pathway.[1][2] Visualizing the formation helps researchers anticipate impurities (e.g., unreacted chlorophosphate) and degradation products.[1][2]

Toxicological & Ecological Insight

Mechanistic Toxicity

While specific data for this CAS is limited, organophosphate esters (OPEs) exhibit toxicity through two primary mechanisms:[1][2]

-

Membrane Disruption: Lipophilic OPEs can accumulate in lipid bilayers, disrupting membrane integrity.[1][2][4] Research on analogs like Triphenyl phosphate (TPHP) suggests that bulky hydrophobic groups (like the bromobenzyl moiety) enhance this interaction, potentially leading to cytotoxicity [2].[1][2]

-

Neurotoxicity: Although less potent than acetylcholinesterase-inhibiting pesticides, many phosphate esters show weak neurotoxic potential.[1][2] The brominated motif adds a concern for thyroid hormone disruption, a known effect of brominated flame retardants (BFRs) [3].[1][2]

Ecological Fate

-

Persistence: The presence of the bromine atom on the aromatic ring increases resistance to biodegradation compared to non-halogenated analogs.[1][2]

-

Bioaccumulation: High logP (predicted > 4.[1][2]5) indicates potential for bioaccumulation in aquatic organisms.[1][2]

-

Disposal: DO NOT release into drains.[1][2] Dispose of as hazardous halogenated organic waste (Waste Code: D002/D003 equivalent depending on jurisdiction).[1][2]

References

-

Cheng, Z.W., et al. (2020).[1][2][5] "Two-dimensional and three-dimensional quantitative structure-activity relationship models for the degradation of organophosphate flame retardants." Journal of Hazardous Materials. Link

-

Zhang, Q., et al. (2024).[1][2][4] "Structure-dependent destructive adsorption of organophosphate flame retardants on lipid membranes." Journal of Hazardous Materials. Link

-

Li, Q., et al. (2025).[1][2] "The development and application of contemporary phosphorus flame retardants: a review." Frontiers in Materials. Link

-

Sigma-Aldrich.[1][2] "Product Specification: (4-Bromophenyl)methyl diphenyl phosphate (CAS 101868-29-5)."[2][6] Link

-

BLD Pharm. "Safety Data Sheet: 4-Bromobenzyl diphenyl phosphate." Link

Sources

- 1. 4081-23-6|2-Phenoxy-4h-1,3,2-benzodioxaphosphorin2-oxide|BLD Pharm [bldpharm.com]

- 2. 112507-48-9|Dibenzyl phenyl phosphate|BLD Pharm [bldpharm.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Structure-dependent destructive adsorption of organophosphate flame retardants on lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl phosphate | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Orthogonal Suzuki-Miyaura Cross-Coupling Protocols for (4-Bromophenyl)methyl Diphenyl Phosphate

Introduction & Mechanistic Rationale

In the synthesis of complex biaryls and diarylmethanes for drug development, the step-wise, modular assembly of multi-ring systems requires building blocks with distinct, orthogonally reactive sites. (4-Bromophenyl)methyl diphenyl phosphate (CAS No. 101868-29-5) serves as a premium bifunctional electrophile designed specifically for this purpose.

This compound features two highly distinct electrophilic centers:

-

An Aryl Bromide (C(sp²)–Br): Highly reactive toward standard Palladium(0) oxidative addition.

-

A Benzylic Diphenyl Phosphate (C(sp³)–O–P): A robust pseudohalide. Unlike benzylic halides, which are prone to hydrolysis or premature homocoupling under basic aqueous conditions, the diphenyl phosphate group is exceptionally stable during primary Suzuki coupling conditions. However, under elevated temperatures with specific Nickel or Palladium catalysts, it acts as an excellent leaving group due to the high stability and delocalization of the expelled diphenyl phosphate anion ()[1].

The Causality of Chemoselectivity: The inherent bond dissociation energy of the C(sp²)–Br bond is significantly lower than the activation barrier required to cleave the C(sp³)–O–P bond under mild Pd-catalysis. By maintaining the reaction temperature at 60 °C and utilizing a mild base (e.g., K₂CO₃), the oxidative addition is strictly localized to the aryl bromide ()[2]. Once the first biaryl linkage is established, the benzylic phosphate can be activated in a secondary Suzuki-Miyaura coupling using a more oxophilic metal (like Nickel) or a specialized Pd/phosphine ligand system at elevated temperatures (100 °C)[1],[3].

Reaction Workflow & Signaling Pathway

Figure 1: Orthogonal Suzuki-Miyaura reaction workflow for modular diarylmethane assembly.

Quantitative Data: Condition Optimization

The chemoselectivity of the reaction is a self-validating system highly dependent on the catalyst and temperature. Table 1 summarizes the optimization parameters validating the orthogonal coupling strategy.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | C(sp²)–Br Conversion (%) | C(sp³)–O Conversion (%) |

| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | >99 | <1 |

| 2 | PdCl₂(dppf) (5 mol%) | Na₂CO₃ | THF/H₂O | 60 | >99 | <1 |

| 3 | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Toluene | 100 | >99 | 15 |

| 4 | NiCl₂(dppp) (10 mol%) | K₃PO₄ | Toluene | 100 | N/A (Int. 1 used) | 92 |

| 5 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | N/A (Int. 1 used) | 88 |

Table 1: Catalyst and condition screening demonstrating the chemoselectivity of the bifunctional electrophile.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Primary Suzuki Coupling (C(sp²)–Br Activation)

Objective: Synthesize the intermediate biarylmethyl diphenyl phosphate without hydrolyzing the benzylic phosphate.

Materials:

-

(4-Bromophenyl)methyl diphenyl phosphate (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.1 equiv, 1.1 mmol)

-

PdCl₂(dppf) (0.05 equiv, 5 mol%)

-

K₂CO₃ (2.0 equiv, 2.0 mmol)

-

1,4-Dioxane/H₂O (4:1 v/v, 10 mL)

Procedure:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add (4-Bromophenyl)methyl diphenyl phosphate, arylboronic acid, and K₂CO₃.

-

Degassing: Add the 1,4-Dioxane/H₂O solvent mixture. Degas the suspension via three standard freeze-pump-thaw cycles to remove dissolved oxygen, which prevents the undesired homocoupling of the boronic acid.

-

Catalyst Addition: Backfill the flask with Argon and quickly add the PdCl₂(dppf) catalyst.

-

Reaction: Heat the mixture to 60 °C in an oil bath. Crucial Insight: Do not exceed 60 °C. Higher temperatures risk premature activation or basic hydrolysis of the diphenyl phosphate group[2]. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1). The starting material spot should completely disappear.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography to yield the stable biarylmethyl diphenyl phosphate intermediate.

Protocol B: Secondary Suzuki Coupling (C(sp³)–O–P Activation)

Objective: Cross-couple the benzylic phosphate to form the final unsymmetrical (benzyl)biphenyl derivative.

Materials:

-

Biarylmethyl diphenyl phosphate intermediate (from Protocol A) (1.0 equiv, 0.5 mmol)

-

Secondary Arylboronic acid (1.5 equiv, 0.75 mmol)

-

NiCl₂(dppp) (0.10 equiv, 10 mol%)

-

K₃PO₄ (3.0 equiv, 1.5 mmol)

-

Anhydrous Toluene (5 mL)

Procedure:

-

Preparation: Charge a dry Schlenk tube with the biarylmethyl diphenyl phosphate, the secondary arylboronic acid, and K₃PO₄.

-

Atmosphere Control: Evacuate and backfill the tube with Argon three times to ensure a strictly inert atmosphere.

-

Catalyst & Solvent: Add NiCl₂(dppp) under a positive stream of Argon, followed by the addition of anhydrous Toluene. Crucial Insight: Nickel catalysis is highly effective for the activation of benzylic C–O bonds, and the diphenyl phosphate acts as a superior leaving group compared to standard acetates or carbonates ()[3].

-

Reaction: Seal the tube and heat to 100 °C for 12 hours. The elevated temperature and stronger base are required to overcome the higher activation energy barrier of the C(sp³)–O bond.

-

Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the basic conditions and extract with EtOAc (3 × 10 mL).

-

Purification: Dry the combined organic layers, concentrate, and purify by silica gel chromatography to isolate the target unsymmetrical diarylmethane.

References

-

Title: Organophosphates as Versatile Substrates in Organic Synthesis Source: Molecules (MDPI), 2024, 29(7), 1593. URL: [Link]

-

Title: Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere Source: ACS Omega, 2017, 2(11), 7767–7771. URL: [Link]

-

Title: Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron Source: Journal of the American Chemical Society, 2024, 146(7), 4903-4912. URL: [Link]

Sources

Application Note: 4-Bromobenzyl Diphenyl Phosphate as a Modular Synthetic Intermediate

[1]

Executive Summary & Chemical Profile[1][3][4]

4-Bromobenzyl diphenyl phosphate acts as a "lynchpin" reagent, possessing two distinct reactive handles: a diphenyl phosphate ester (a masked phosphate or flame-retardant motif) and an aryl bromide (a handle for Palladium-catalyzed cross-coupling).[1]

Unlike standard phosphorylation reagents (e.g., POCl₃) that react directly with nucleophiles, this compound allows for the Reverse-Assembly Strategy : the phosphate moiety is pre-installed on a benzyl linker, which is then coupled to a complex drug scaffold or polymer backbone via the bromine handle. This avoids exposing sensitive substrates to harsh phosphorylating conditions.[1]

| Property | Specification |

| CAS Number | 101868-29-5 |

| Formula | C₁₉H₁₆BrO₄P |

| Molecular Weight | 419.21 g/mol |

| Appearance | White to off-white solid or viscous oil (purity dependent) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Key Functionality | Electrophile (Suzuki Coupling), Phosphoryl Donor (Transesterification) |

Mechanistic Insight: The "Safety-Catch" Strategy

The utility of 4-bromobenzyl diphenyl phosphate lies in its orthogonality. The phosphate ester is stable under the mild basic conditions required for Suzuki-Miyaura coupling, allowing the construction of complex Biaryl Methyl Phosphates .

Reaction Pathway Analysis[1]

-

Synthesis of the Reagent: Nucleophilic substitution of diphenyl chlorophosphate by 4-bromobenzyl alcohol.

-

Cross-Coupling (The Application): The aryl bromide undergoes oxidative addition with Pd(0), followed by transmetallation with a boronic acid. The bulky diphenyl phosphate group remains intact, protecting the benzylic position.

-

Post-Coupling Transformation: The diphenyl groups can serve as a permanent flame-retardant motif or be hydrolyzed/transesterified to release the free phosphoric acid (prodrug activation).

Figure 1: Synthetic workflow showing the generation of the intermediate and its subsequent application in cross-coupling reactions.

Experimental Protocols

Protocol A: Synthesis of 4-Bromobenzyl Diphenyl Phosphate

Use this protocol if the reagent is not available commercially or high purity is required.[1]

Reagents:

-

4-Bromobenzyl alcohol (1.0 equiv)[1]

-

Diphenyl chlorophosphate (1.1 equiv) [Handle with Care: Corrosive]

-

Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

-

DMAP (0.1 equiv, catalyst)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 4-Bromobenzyl alcohol (10 mmol) and anhydrous DCM (50 mL).

-

Base Addition: Cool the solution to 0°C in an ice bath. Add Pyridine (12 mmol) and DMAP (1 mmol). Stir for 10 minutes.

-

Phosphorylation: Dropwise add Diphenyl chlorophosphate (11 mmol) dissolved in 10 mL DCM over 20 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot should disappear.

-

Workup: Quench with water (20 mL). Wash the organic layer with 1M HCl (2 x 30 mL) to remove pyridine, followed by sat. NaHCO₃ and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexane).

-

Validation: Verify structure via ¹H NMR (Look for benzylic doublet/singlet

5.1 ppm) and ³¹P NMR (-5 to -10 ppm relative to H₃PO₄).[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application: Attaching the phosphate linker to a drug scaffold.[1]

Reagents:

-

4-Bromobenzyl diphenyl phosphate (1.0 equiv)[1]

-

Aryl Boronic Acid (e.g., Phenylboronic acid for validation) (1.2 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or DME/Water[1]

Step-by-Step Methodology:

-

Degassing: In a microwave vial or sealed tube, combine the phosphate intermediate (1.0 mmol) and Aryl Boronic Acid (1.2 mmol). Dissolve in Toluene (4 mL) and Ethanol (1 mL).

-

Deoxygenation: Bubble Nitrogen or Argon through the solvent for 10 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) and aqueous Na₂CO₃ (2.0 mmol, 1 mL). Seal the vessel immediately.

-

Coupling: Heat to 80°C for 12 hours (or 100°C for 30 min in a microwave reactor).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.

-

Isolation: Dry organic phase (MgSO₄), concentrate, and purify via chromatography.

-

Result: The product is a Biaryl Methyl Diphenyl Phosphate . The bromine is replaced by the aryl group; the phosphate ester remains intact.

Applications in Materials Science (Flame Retardants)[5]

Beyond medicinal chemistry, this molecule serves as a model for synergistic flame retardants .

-

Mechanism: The molecule contains both Phosphorus (P) and Bromine (Br) .

-

Protocol: To test efficacy, the compound can be doped (1-5 wt%) into polycarbonate (PC) or ABS plastics. Flammability is assessed via Limiting Oxygen Index (LOI) or UL-94 testing.[1]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield (Step A) | Hydrolysis of Chlorophosphate | Ensure DCM is anhydrous; use fresh Diphenyl Chlorophosphate. |

| No Reaction (Step B) | Catalyst Poisoning | Degas solvents thoroughly; ensure Boronic acid purity.[1] |

| Phosphate Hydrolysis | Conditions too basic/hot | Reduce temp to 60°C; switch to weaker base (K₃PO₄). |

| Impurity in NMR | Residual Pyridine | Wash organic layer thoroughly with 1M HCl or CuSO₄ solution.[1] |

References

-

Preparation of Benzyl Phosphates

-

Suzuki Coupling Mechanisms

-

Phosphate Protecting Groups

-

Flame Retardant Chemistry

-

General Synthesis of Benzyl Bromides

Sources

- 1. 112507-48-9|Dibenzyl phenyl phosphate|BLD Pharm [bldpharm.com]

- 2. 4081-23-6|2-Phenoxy-4h-1,3,2-benzodioxaphosphorin2-oxide|BLD Pharm [bldpharm.com]

- 3. nobelprize.org [nobelprize.org]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Photorelease of phosphates: Mild methods for protecting phosphate derivatives [beilstein-journals.org]

- 8. prepchem.com [prepchem.com]

Experimental setup for phosphorylation reactions using diphenyl phosphates

Application Notes & Protocols

Topic: Experimental Setup for Phosphorylation Reactions Using Diphenyl Phosphates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorylation is a cornerstone of biological regulation and a critical transformation in synthetic organic chemistry and drug development.[1][2][3] The introduction of a phosphate moiety can significantly alter a molecule's solubility, stability, and biological activity, making it a key strategy in the creation of prodrugs.[4][5] Among the various phosphorylating agents, diphenyl phosphates, particularly diphenyl phosphoryl chloride (DPPCl), stand out as highly versatile and efficient reagents.[6][7] They enable the phosphorylation of a wide range of nucleophiles, including alcohols, phenols, and amines, under relatively mild conditions.[7][8] This guide provides a detailed overview of the mechanistic principles, applications, and comprehensive, step-by-step protocols for conducting phosphorylation reactions using diphenyl phosphoryl chloride. It is intended to equip researchers with the practical knowledge required to successfully implement this methodology in their synthetic workflows.

The Role and Mechanism of Diphenyl Phosphoryl Chloride (DPPCl)

Diphenyl phosphoryl chloride, (C₆H₅O)₂POCl, is a powerful phosphorylating agent valued for its high reactivity and versatility.[6][8] The core principle of its function lies in the activation of a hydroxyl group (or other nucleophile) to form a highly reactive intermediate, which readily leads to the formation of a phosphate ester.

Mechanistic Pathway

The reaction proceeds via a two-step mechanism involving the formation of a mixed phosphoric anhydride intermediate.[7] This process is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine (TEA), which serves both as a catalyst and an acid scavenger for the HCl generated.

-

Activation: The substrate's hydroxyl group, in the presence of a base, performs a nucleophilic attack on the highly electrophilic phosphorus atom of DPPCl.

-

Intermediate Formation: This initial attack displaces the chloride ion, forming a reactive diphenyl phosphate ester intermediate.

-

Deprotection (Optional): The resulting diphenyl phosphate ester is often stable. However, the phenyl groups can also serve as protecting groups that can be selectively removed, typically via catalytic hydrogenation, to yield the corresponding monophenyl phosphate or the free phosphoric acid.[9]

This mechanism allows for the efficient phosphorylation of even sterically hindered alcohols.[7]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. リン酸化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nucleoside Di- and Triphosphates as a New Generation of Anti-HIV Pronucleotides. Chemical and Biological Aspects [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Diphenyl phosphorochloridate - Enamine [enamine.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: The Synthesis and Application of (4-Bromophenyl)methyl Diphenyl Phosphate as a Synergistic Flame Retardant

Abstract

The persistent flammability of polymeric materials necessitates the integration of flame retardants (FRs) for safety in countless applications, from electronics to construction.[1] Historically, organohalogen compounds have been effective but face scrutiny due to environmental and health concerns, prompting a shift towards alternatives.[2][3] Organophosphorus flame retardants (OPFRs) have emerged as a prominent class of replacements, valued for their efficacy and more favorable environmental profile.[4] This application note details the synthesis of a novel hybrid flame retardant, (4-Bromophenyl)methyl diphenyl phosphate, which leverages the synergistic action of both phosphorus and bromine. We provide a comprehensive guide covering the dual-action flame retardant mechanism, a detailed protocol for its synthesis, its incorporation into a polymer matrix, and methods for performance evaluation. This document is intended for researchers and material scientists dedicated to developing advanced, high-performance fire-safe materials.

The Synergistic Mechanism of Phosphorus-Bromine Flame Retardants